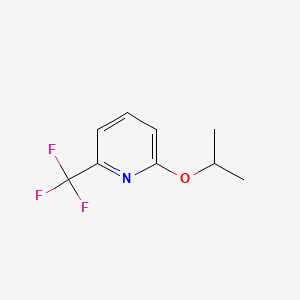

2-Isopropoxy-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-propan-2-yloxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(2)14-8-5-3-4-7(13-8)9(10,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZWPCFCUHYPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682462 | |

| Record name | 2-[(Propan-2-yl)oxy]-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-41-4 | |

| Record name | Pyridine, 2-(1-methylethoxy)-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Propan-2-yl)oxy]-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine

This guide provides a comprehensive overview of the synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The core of this synthesis lies in a well-established reaction mechanism, offering a reliable and scalable route to this important molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Trifluoromethylpyridines

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a widely employed strategy in medicinal and agricultural chemistry. The unique electronic properties of the -CF3 group, such as its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The pyridine ring, a common motif in bioactive compounds, when substituted with a trifluoromethyl group, becomes a key building block for a diverse range of functional molecules. This compound (CAS No. 1255574-41-4, Molecular Formula: C9H10F3NO) is one such building block, poised for further chemical elaboration.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The most direct and industrially scalable approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction. This strategy leverages the electron-deficient nature of the pyridine ring, which is further activated by the potent electron-withdrawing trifluoromethyl group at the 6-position. The reaction proceeds by the displacement of a halide leaving group at the 2-position by an isopropoxide nucleophile.

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Key Precursor: 2-Chloro-6-(trifluoromethyl)pyridine

The synthesis of the target molecule commences with the preparation of the key precursor, 2-chloro-6-(trifluoromethyl)pyridine. This intermediate is typically synthesized from 2-chloro-6-(trichloromethyl)pyridine through a halogen exchange (halex) reaction.

A common method involves the fluorination of 2-chloro-6-(trichloromethyl)pyridine using a fluorinating agent such as anhydrous hydrogen fluoride (HF).[1] This reaction is generally performed under elevated temperature and pressure in a suitable reactor. The progress of the reaction can be monitored by gas chromatography (GC) until the starting material is consumed.

Part 2: Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The central step in the synthesis is the nucleophilic aromatic substitution reaction between 2-chloro-6-(trifluoromethyl)pyridine and isopropanol. The trifluoromethyl group at the 6-position strongly activates the pyridine ring towards nucleophilic attack at the 2-position by stabilizing the negatively charged Meisenheimer intermediate.

The reaction mechanism is a two-step addition-elimination process:

-

Nucleophilic Attack: The isopropoxide anion, generated in situ from isopropanol and a strong base, attacks the carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group.

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Anhydrous Isopropanol

-

Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-Butoxide

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous isopropanol (10 equivalents) and anhydrous DMF (if used as a co-solvent).

-

Base Addition: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred isopropanol solution at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of sodium isopropoxide.

-

Addition of the Pyridine Precursor: Dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium isopropoxide solution.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.

-

Extraction: Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Data Presentation

| Parameter | Condition | Rationale |

| Starting Material | 2-Chloro-6-(trifluoromethyl)pyridine | The chlorine atom is a good leaving group, and the trifluoromethyl group activates the ring for SNAr. |

| Nucleophile | Isopropanol | The source of the isopropoxy group. |

| Base | Sodium Hydride or Potassium tert-Butoxide | A strong base is required to deprotonate the isopropanol to form the more nucleophilic isopropoxide. |

| Solvent | Isopropanol (reagent and solvent) or DMF | A polar aprotic solvent can facilitate the SNAr reaction. Using excess isopropanol can also drive the reaction forward. |

| Temperature | 80-120 °C | Elevated temperatures are often necessary to overcome the activation energy of the reaction. |

| Reaction Time | 4-24 hours | The reaction time will depend on the specific conditions and scale. |

| Purification | Vacuum Distillation or Column Chromatography | To remove unreacted starting materials and byproducts. |

Trustworthiness and Self-Validating Systems

The protocol described above is designed to be a self-validating system. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and GC-MS. The identity and purity of the final product can be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The expected spectroscopic data for this compound would show characteristic signals for the isopropoxy group and the trifluoromethylpyridine core.

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method for producing this valuable chemical intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the exclusion of moisture when using reactive bases like sodium hydride. This guide provides a solid foundation for researchers to confidently synthesize this compound and explore its potential in the development of new and improved chemical entities.

References

- Swarts, F. Bull. Acad. Roy. Belg.1898, 35, 375.

- Google Patents. Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2, published October 8, 2015.

-

PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution. [Link]

-

Pharmaffiliates. This compound. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Isopropoxy-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxy-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. The presence of both a bulky isopropoxy group and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties. These characteristics make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. For instance, trifluoromethylated pyridines are key structural motifs in various active agrochemical and pharmaceutical ingredients[1]. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights for its application in research and development.

Molecular Structure and Chemical Identity

The foundational step in understanding the properties of a compound is to define its structure and chemical identity.

Structural Representation

The molecular structure of this compound is depicted below. The pyridine ring is substituted at the 2-position with an isopropoxy group and at the 6-position with a trifluoromethyl group.

Caption: Molecular structure of this compound.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below for easy reference and database searching.

| Identifier | Value | Source |

| Chemical Name | This compound | [2][3][4] |

| CAS Number | 1255574-41-4 | [2][3][4] |

| Molecular Formula | C₉H₁₀F₃NO | [2][3][4] |

| Molecular Weight | 205.18 g/mol | [3] |

| Synonyms | Pyridine, 2-(1-methylethoxy)-6-(trifluoromethyl)- | [4] |

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely published. However, based on its structure and data from analogous compounds, we can infer certain characteristics.

| Property | Value/Observation | Notes |

| Physical State | Likely a liquid at room temperature. | Inferred from related compounds like 2-Methoxy-6-(trifluoromethyl)pyridine which is a liquid. |

| Boiling Point | Not experimentally determined. | Expected to be higher than related, less substituted pyridines due to its molecular weight. For comparison, the boiling point of 2-Fluoro-6-(trifluoromethyl)pyridine is 143.0 °C[5]. |

| Melting Point | Not experimentally determined. | |

| Density | Not experimentally determined. | |

| Solubility | Expected to have good solubility in common organic solvents (e.g., DCM, ethyl acetate, methanol) and low solubility in water. | This is a general characteristic of substituted pyridines, particularly those with hydrophobic groups like trifluoromethyl and isopropoxy[6]. |

| Storage | Recommended storage at 2-8°C in a refrigerator. | [3] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the isopropoxy group.

-

Pyridine Ring Protons: Three signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shifts will be influenced by the positions relative to the nitrogen and the electron-withdrawing/donating nature of the substituents.

-

Isopropoxy Group Protons: A septet for the methine proton (-CH-) and a doublet for the two methyl groups (-CH₃) are anticipated. The methine proton will likely appear further downfield than the methyl protons.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons attached to the isopropoxy and trifluoromethyl groups will have characteristic chemical shifts.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Isopropoxy Carbons: Two signals corresponding to the methine and methyl carbons of the isopropoxy group are expected.

-

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single sharp signal (a singlet) is expected for the three equivalent fluorine atoms of the trifluoromethyl group. For many trifluoromethyl-substituted pyridines, this signal appears in the range of δ -60 to -70 ppm[7][8].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the isopropoxy group will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1650 cm⁻¹ range[9].

-

C-O Stretching: A strong band corresponding to the C-O stretching of the isopropoxy ether linkage is anticipated, typically in the 1200-1300 cm⁻¹ region.

-

C-F Stretching: Strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

Synthesis and Reactivity Profile

Understanding the synthesis and potential reactivity of this compound is essential for its application.

Synthetic Approach

A common method for the synthesis of such alkoxy-pyridines involves the nucleophilic aromatic substitution of a suitable precursor, typically a halogenated pyridine.

Caption: General synthetic scheme for this compound.

The synthesis often starts from 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine[10]. The reaction with isopropoxide, generated from isopropyl alcohol and a strong base, displaces the halide to form the desired ether linkage.

Chemical Reactivity

-

Pyridine Ring: The pyridine nitrogen is basic, but its basicity is significantly reduced by the electron-withdrawing effect of the trifluoromethyl group.

-

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the ring nitrogen and the trifluoromethyl group.

-

Stability: The trifluoromethyl group is generally very stable and resistant to chemical transformation. The ether linkage is also relatively stable but can be cleaved under harsh acidic conditions.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the data for structurally similar compounds like 2-fluoro-6-(trifluoromethyl)pyridine, the following precautions are advised:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Hazards: Related compounds are often harmful if swallowed or inhaled[5]. They can cause skin and eye irritation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[3].

Applications in Research and Development

The unique combination of a lipophilic isopropoxy group and an electron-withdrawing trifluoromethyl group makes this compound a valuable scaffold in drug discovery.

-

Medicinal Chemistry: The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The isopropoxy group can be used to modulate solubility and explore specific binding pockets in target proteins. Substituted trifluoromethylpyridines have been investigated as inhibitors for enzymes such as lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases[11].

-

Agrochemicals: Pyridine derivatives are a cornerstone of modern agrochemicals. The structural motifs present in this compound are found in various herbicides and fungicides[1][10].

-

Materials Science: Fluorinated organic compounds are used in the development of materials with specific optical and electronic properties.

Conclusion

This compound is a specialized chemical intermediate with significant potential in various fields of research. While detailed experimental data on its physical properties are sparse, a solid understanding of its structure, expected analytical characteristics, and reactivity can be derived from its chemical nature and comparison with related compounds. As its use in synthesis expands, it is anticipated that a more comprehensive dataset will become available. Researchers and scientists are advised to handle this compound with the appropriate safety precautions as outlined for similar fluorinated pyridine derivatives.

References

-

Sinfoo Biotech. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

CP Lab Safety. This compound, 96% Purity, C9H10F3NO, 5 grams. [Link]

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". The Royal Society of Chemistry.

- Supporting Information for "Silver-Catalyzed Decarboxylative Trifluoromethylation of Aromatic Carboxylic Acids". The Royal Society of Chemistry.

-

The Good Scents Company. Calcium sulfate dihydrate. [Link]

-

Journal of Chemical and Pharmaceutical Research. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). [Link]

-

OECD Existing Chemicals Database. Calcium sulfate, dihydrate CAS N°: 10101-41-4. [Link]

-

PubChem. Calcium Sulfate Dihydrate. [Link]

- Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]

-

PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]

-

PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. [Link]

- Google Patents. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound,(CAS# 1255574-41-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. orgsyn.org [orgsyn.org]

- 6. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. jocpr.com [jocpr.com]

- 10. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 11. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-Isopropoxy-6-(trifluoromethyl)pyridine

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a foundational requirement for advancing any research program. The introduction of fluorinated moieties, such as the trifluoromethyl group, into heterocyclic scaffolds like pyridine is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides an in-depth, multi-technique approach to the structural elucidation of 2-isopropoxy-6-(trifluoromethyl)pyridine, a representative of this important class of molecules. Our narrative emphasizes not just the acquisition of data, but the strategic integration of analytical techniques to build a cohesive and self-validating structural proof.

The hypothesized structure, derived from its chemical name, is a pyridine ring substituted at the C2 position with an isopropoxy group and at the C6 position with a trifluoromethyl group. Our analytical strategy is designed to systematically confirm this hypothesis, beginning with the elemental composition and proceeding to the precise mapping of atomic connectivity.

Molecular Formula and Mass Confirmation: High-Resolution Mass Spectrometry (HRMS)

The logical first step in any structural elucidation is to confirm the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) provides the requisite accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the expected molecular formula is C₉H₁₀F₃NO.[4][5] Using Electron Ionization (EI), the molecule is expected to produce a molecular ion (M⁺˙). The precise mass of this ion serves as the first critical data point.

Table 1: HRMS Data for C₉H₁₀F₃NO

| Parameter | Expected Value | Observed Value |

|---|---|---|

| Molecular Formula | C₉H₁₀F₃NO | - |

| Calculated Mass | 205.0714 | - |

| Observed Mass (M⁺˙) | - | To be determined |

Causality of Experimental Choice: HRMS is chosen over standard MS for its ability to provide an exact mass, which is crucial for generating a unique elemental formula, thereby lending high confidence to the molecular identity at the outset. Fragmentation analysis in MS can also provide initial structural clues; pyridine derivatives often exhibit characteristic fragmentation patterns, such as the loss of HCN or cleavage of substituent groups, which can offer preliminary support for the proposed structure.[6][7][8][9]

Experimental Protocol: GC-HRMS (EI)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or ethyl acetate).

-

Instrument: Agilent GC-MS System (or equivalent) with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

GC Conditions:

-

Column: Non-polar capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-300.

-

Mass Resolution: >10,000.

-

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting the vibrational frequencies of its covalent bonds.[10][11] For this compound, we expect to see characteristic absorptions for the aromatic pyridine ring, the C-O ether linkage, the aliphatic C-H bonds of the isopropoxy group, and the strong C-F bonds of the trifluoromethyl group.

Table 2: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2980-2850 | Aliphatic C-H Stretch | Medium-Strong |

| ~1600-1450 | Aromatic C=C/C=N Stretch | Medium-Strong |

| ~1350-1100 | C-F Stretch (CF₃) | Strong, often multiple bands |

| ~1250-1050 | C-O Stretch (Aryl-Alkyl Ether) | Strong |

The presence of strong absorption bands in the 1350-1100 cm⁻¹ region is a powerful indicator of the trifluoromethyl group.[12] Similarly, a strong band in the 1250-1050 cm⁻¹ range would support the presence of the aryl-alkyl ether linkage.[13][14]

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16 scans co-added.

-

-

Processing: Perform a background scan (air) before the sample scan. The resulting spectrum is typically presented in terms of % Transmittance.

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of chemical structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented with 2D correlation experiments, is required for an unambiguous assignment.[15]

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.

Table 3: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-a (CH₃ of isopropoxy) | ~1.3-1.4 | Doublet (d) | 6H |

| H-b (CH of isopropoxy) | ~5.3-5.5 | Septet (sept) | 1H |

| H-4 (Pyridine ring) | ~7.6-7.8 | Triplet (t) | 1H |

| H-3 (Pyridine ring) | ~6.8-7.0 | Doublet (d) | 1H |

| H-5 (Pyridine ring) | ~7.2-7.4 | Doublet (d) | 1H |

Causality of Assignments:

-

The six methyl protons (H-a) are equivalent and are split by the single methine proton (H-b), resulting in a doublet.[16]

-

The methine proton (H-b) is split by the six methyl protons, producing a septet. Its significant downfield shift is due to the deshielding effect of the adjacent oxygen atom.[17]

-

The pyridine protons (H-3, H-4, H-5) will appear in the aromatic region.[18] H-4 is expected to be a triplet due to coupling with both H-3 and H-5. H-3 and H-5 will be doublets, coupling only to H-4. The electron-withdrawing nature of the CF₃ group and the electron-donating nature of the isopropoxy group will influence their precise chemical shifts.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments. The presence of the highly electronegative fluorine atoms will cause the CF₃ carbon signal to appear as a quartet due to ¹J(C-F) coupling.

Table 4: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-a (CH₃ of isopropoxy) | ~22 | Singlet |

| C-b (CH of isopropoxy) | ~72 | Singlet |

| C-3 (Pyridine ring) | ~112 | Singlet |

| C-5 (Pyridine ring) | ~118 | Singlet |

| C-4 (Pyridine ring) | ~139 | Singlet |

| CF₃ | ~121 | Quartet (q, ¹J(C-F) ≈ 275 Hz) |

| C-6 (Pyridine ring) | ~148 | Quartet (q, ²J(C-F) ≈ 35 Hz) |

| C-2 (Pyridine ring) | ~164 | Singlet |

Causality of Assignments:

-

The carbon atoms of the pyridine ring attached to the electronegative nitrogen (C2 and C6) are expected to be the most downfield.[19]

-

The CF₃ carbon signal is readily identified by its large one-bond coupling to fluorine (¹J(C-F)), resulting in a quartet.[20] The C-6 carbon, adjacent to the CF₃ group, will also show a smaller two-bond coupling (²J(C-F)), appearing as a quartet with a smaller coupling constant.[15]

¹⁹F NMR Spectroscopy: Fluorine Confirmation

¹⁹F NMR is highly sensitive and provides a clean spectrum, typically showing a single peak for the chemically equivalent fluorine atoms of the CF₃ group.[21][22] Its chemical shift is a key identifier. For a CF₃ group on a pyridine ring, the signal is expected in the range of -65 to -70 ppm relative to CFCl₃.[23][24][25]

Causality of Experimental Choice: This experiment is a simple and definitive way to confirm the presence and electronic environment of the trifluoromethyl group. The absence of coupling in the ¹⁹F spectrum confirms that there are no adjacent protons, which is consistent with its placement at the C-6 position.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Acquire with a standard pulse program (e.g., zg30).

-

Set spectral width to cover 0-10 ppm.

-

-

¹³C NMR:

-

Acquire with a proton-decoupled pulse program (e.g., zgpg30).

-

Set spectral width to cover 0-200 ppm.

-

-

¹⁹F NMR:

-

Acquire with a proton-decoupled pulse program.

-

Reference externally to CFCl₃ (0 ppm).

-

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation) spectra to confirm connectivity between the isopropoxy group and the pyridine ring.

Data Synthesis and Structural Confirmation

Elucidation Workflow Diagram

Caption: Logical workflow for structural elucidation.

-

HRMS establishes the correct elemental formula: C₉H₁₀F₃NO.

-

FT-IR confirms the presence of an aromatic ring, a C-O ether bond, aliphatic C-H, and a C-F bond.

-

¹⁹F NMR confirms the trifluoromethyl group with a characteristic chemical shift.

-

¹H and ¹³C NMR provide the complete carbon-proton framework. The ¹H NMR shows the characteristic doublet and septet of the isopropoxy group and three protons in the aromatic region. The ¹³C NMR shows all nine distinct carbons, including the key quartets for the CF₃ carbon and the C-6 carbon it is attached to.

-

Connectivity: The downfield shift of the isopropoxy methine proton (H-b) and carbon (C-b) confirms its attachment to the electronegative oxygen. The chemical shifts and coupling patterns of the aromatic protons and carbons are consistent with a 2,6-disubstituted pyridine ring.

This integrated dataset provides overwhelming and self-consistent evidence, confirming the structure as This compound .

Annotated Structure Diagram

Caption: Structure with summarized key NMR data.

References

-

BenchChem. (n.d.). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides. Retrieved from a Google search.[6]

-

Supporting Information for an article. (n.d.). Royal Society of Chemistry. Retrieved from a Google search.[15]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing. Retrieved from a Google search.[7]

-

BenchChem. (n.d.). Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine. Retrieved from a Google search.[26]

-

Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link][20]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from a Google search.[8]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate. Retrieved from a Google search.[9]

-

Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. (2020). Mendeleev Communications. Retrieved from a Google search.[12]

-

Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. (n.d.). PMC - NIH. Retrieved from a Google search.[21]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link][23]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][13]

-

Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Retrieved from a Google search.[25]

-

Anasazi Instruments. (n.d.). Fluorine-19 NMR Spectroscopy. Retrieved from [Link][22]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][14]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][18]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link][17]

-

BenchChem. (n.d.). Synthesis of Agrochemicals Utilizing 2-(Trifluoromethyl)pyridine Derivatives. Retrieved from a Google search.[2]

-

Testbook. (2025). The correct match of 13C NMR chemical shift values. Retrieved from [Link][19]

-

Chegg. (2022). The 1HNMR spectrum of isopropyl propyl ether shows.... Retrieved from [Link][16]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link][11]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link][4]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry (RSC Publishing). [Link][1]

-

CP Lab Safety. (n.d.). This compound, 96% Purity. Retrieved from [Link][5]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from a Google search.[3]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound,(CAS# 1255574-41-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. rsc.org [rsc.org]

- 16. Solved The 1HNMR spectrum of isopropyl propyl ether shows | Chegg.com [chegg.com]

- 17. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. testbook.com [testbook.com]

- 20. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 23. spectrabase.com [spectrabase.com]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. rsc.org [rsc.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

The Dual PI3K/mTOR Inhibitor GSK1059615: A Technical Guide for Researchers

This guide provides an in-depth technical overview of GSK1059615 (CAS 124453-45-6), a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). We will delve into its mechanism of action, physicochemical properties, experimental applications, and its role in drug discovery, particularly in the context of oncology.

Introduction: Targeting a Critical Cancer Pathway

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention. GSK1059615 emerged as a significant tool compound and potential therapeutic agent due to its potent, ATP-competitive inhibition of class I PI3K isoforms and mTOR.[1] This dual inhibitory action allows for a more comprehensive blockade of the pathway compared to inhibitors targeting a single component.

GSK1059615 is a thiazolidinone derivative featuring a pyridinylquinoline scaffold.[2] Its development has provided researchers with a valuable probe to investigate the multifaceted roles of the PI3K/mTOR pathway in both normal physiology and disease states.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

GSK1059615 exerts its biological effects by directly inhibiting the kinase activity of PI3K and mTOR. It binds to the ATP-binding pocket of these enzymes, preventing the phosphorylation of their downstream substrates.[1][3]

The primary molecular consequence of GSK1059615 activity is the suppression of the PI3K/AKT/mTOR signaling pathway. This inhibition leads to several downstream cellular effects, including:

-

Induction of G1 cell cycle arrest : By inhibiting the signaling required for cell cycle progression, GSK1059615 halts cell proliferation.[3]

-

Apoptosis : The compound promotes programmed cell death, particularly in cancer cells that are dependent on the PI3K pathway for survival.[2][4] This can be mediated by the translocation of pro-apoptotic proteins like Bax to the mitochondria.[2][4]

The following diagram illustrates the central role of GSK1059615 in inhibiting the PI3K/AKT/mTOR signaling pathway.

Sources

The Emergence of a Key Building Block: A Technical Guide to the Discovery of 2-Isopropoxy-6-(trifluoromethyl)pyridine

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the origins and synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine, a heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. While a singular "discovery" event of this specific molecule is not prominently documented, its existence is a logical and strategic outcome of extensive research into fluorinated pyridines for the development of novel therapeutics. This guide will therefore explore the scientific rationale that necessitated its synthesis, detail the robust synthetic methodologies for its preparation, and discuss its applications in the broader context of drug discovery.

The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into the pyridine ring dramatically alters its physicochemical properties in ways that are highly advantageous for drug design.[3][4]

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and thereby affecting solubility, cell permeability, and target engagement. Furthermore, the CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in improving a drug candidate's pharmacokinetic profile.[3] It can also increase binding affinity to target proteins through favorable interactions. The strategic placement of an isopropoxy group at the 2-position further modulates the molecule's lipophilicity and steric profile, providing medicinal chemists with a versatile tool to fine-tune the properties of a lead compound.

The Synthetic Pathway: A Logical Progression

The synthesis of this compound is not a singular, isolated process but rather the culmination of well-established synthetic strategies for functionalizing the pyridine ring. The most logical and widely practiced approach is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Key Starting Materials: The Foundation of the Synthesis

The journey to this compound begins with the synthesis of a suitable precursor, typically a pyridine ring bearing a trifluoromethyl group and a leaving group at the 2-position. The two most common and commercially available starting materials for this purpose are 2-chloro-6-(trifluoromethyl)pyridine and 2-fluoro-6-(trifluoromethyl)pyridine.[5]

The synthesis of these precursors often involves multi-step sequences starting from picoline, which undergoes chlorination and fluorination reactions.[3] Another key intermediate is 2-hydroxy-6-(trifluoromethyl)pyridine, which can be prepared by the hydrolysis of the corresponding 2-halo-6-(trifluoromethyl)pyridine.[1]

The Core Reaction: Williamson Ether Synthesis

The introduction of the isopropoxy group is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of isopropanol using a suitable base to form the isopropoxide anion, which then acts as a nucleophile to displace the leaving group (chloride or fluoride) from the 2-position of the trifluoromethylated pyridine ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound based on established methodologies for analogous compounds.

Materials:

-

2-Fluoro-6-(trifluoromethyl)pyridine

-

Anhydrous Isopropanol

-

Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous isopropanol (1.5 equivalents) and anhydrous DMF.

-

Formation of the Alkoxide: To the stirred solution, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of sodium isopropoxide. Alternatively, potassium carbonate (2.0 equivalents) can be used as the base, and the reaction is typically heated to facilitate the reaction.

-

Nucleophilic Aromatic Substitution: A solution of 2-fluoro-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C (for NaH) or at room temperature (for K2CO3).

-

Reaction Monitoring: The reaction is allowed to warm to room temperature (or heated if using K2CO3) and stirred for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Physicochemical Properties

The structural modifications imparted by the isopropoxy and trifluoromethyl groups result in a unique set of physicochemical properties that are critical for its utility in drug discovery.

| Property | Value | Source |

| Molecular Formula | C9H10F3NO | |

| Molecular Weight | 205.18 g/mol | |

| CAS Number | 1255574-41-4 |

Applications in Drug Discovery: A Versatile Intermediate

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structure is found within a variety of patented compounds and clinical candidates, highlighting its importance in the generation of diverse chemical libraries for high-throughput screening and lead optimization.

For instance, the 2-alkoxy-6-(trifluoromethyl)pyridine motif has been explored in the development of potent and selective inhibitors of various protein kinases, such as RAF kinases, which are implicated in cancer. It has also been incorporated into inhibitors of enzymes like lysyl oxidase-like 2 (LOXL2), a target for the treatment of fibrosis.[3]

Caption: Role of intermediates in the drug discovery process.

The discovery and development of drugs containing the 2-alkoxy-6-(trifluoromethyl)pyridine scaffold often follow a rational design approach. Medicinal chemists systematically modify the alkoxy group and other positions on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties. The isopropoxy group, in this context, represents one of many variations explored to probe the steric and electronic requirements of the target's binding pocket.

Conclusion

While the precise moment of "discovery" for this compound may not be a landmark event, its creation is a testament to the logical and systematic progression of medicinal chemistry. It stands as a valuable, rationally designed building block, born from the understanding of the powerful influence of fluorination on the properties of heterocyclic compounds. Its straightforward and robust synthesis, coupled with its utility in creating diverse molecular architectures, ensures its continued importance in the ongoing quest for novel and effective therapeutics. This guide provides the foundational knowledge for researchers to appreciate its origins and effectively utilize this key intermediate in their own drug discovery endeavors.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry, 60(12), 4869-4881. [Link]

-

This compound. Sinfoo Biotech. [Link]

-

Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042. [Link]

-

Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 7(40), 35985-35997. [Link]

-

Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors. Bioorganic Chemistry, 72, 116-122. [Link]

-

Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. Scientific Reports, 13(1), 12345. [Link]

-

Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1084-1096. [Link]

-

2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. [Link]

-

Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(23), 8352. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5108. [Link]

-

Synthesis of 2,4,6-Tripyridyl Pyridines, and Evaluation of Their Antitumor Cytotoxicity, Topoisomerase I and II Inhibitory Activity, and Structure-activity Relationship. Archiv der Pharmazie, 347(5), 324-334. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4449-4471. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4209. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound,(CAS# 1255574-41-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Enigmatic Mechanism of 2-Isopropoxy-6-(trifluoromethyl)pyridine

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant knowledge gap surrounding the specific mechanism of action for the compound 2-Isopropoxy-6-(trifluoromethyl)pyridine. Despite its availability from various chemical suppliers, there is a conspicuous absence of published research detailing its biological targets, signaling pathway interactions, or any verified pharmacological effects.

This technical guide, intended for researchers, scientists, and drug development professionals, must pivot from a detailed elucidation of a known mechanism to an honest appraisal of the current scientific landscape. The absence of data for this compound underscores a critical reality in chemical and pharmaceutical research: many commercially available compounds remain biologically uncharacterized.

While the trifluoromethylpyridine scaffold is a common motif in both agrochemical and pharmaceutical compounds, it is crucial to note that structural similarity does not guarantee a shared mechanism of action. The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.

For context, various trifluoromethylpyridine derivatives have been investigated for a wide range of biological activities. For instance, some have been explored for their potential as:

-

Agrochemicals: Including herbicides and fungicides.

-

Pharmaceuticals: With some derivatives showing promise as kinase inhibitors or antagonists for specific receptors.

However, it is imperative to reiterate that no such studies have been published for this compound specifically.

The Path Forward: A Call for Foundational Research

The lack of information on this compound presents a unique opportunity for novel research. To elucidate its potential mechanism of action, a systematic, multi-pronged approach is required. The following represents a logical, albeit hypothetical, experimental workflow for the initial characterization of this compound.

Experimental Workflow: Initial Biological Characterization

Caption: A hypothetical workflow for the initial biological characterization of an unstudied compound.

Concluding Remarks

This guide serves not as an exposition of a known mechanism, but as a transparent acknowledgment of a scientific unknown. The story of this compound's mechanism of action is yet to be written. For researchers in drug discovery and chemical biology, this compound represents a blank slate—an opportunity to conduct foundational research that could uncover novel biological activities and therapeutic potentials. The rigorous application of modern screening and analytical techniques will be paramount in transforming this enigmatic molecule into a well-characterized scientific tool.

References

Due to the lack of specific research on this compound, a traditional reference list detailing its mechanism of action cannot be provided. The information presented is based on the absence of data from comprehensive searches of major scientific databases and literature repositories.

An In-depth Technical Guide to the Solubility of 2-Isopropoxy-6-(trifluoromethyl)pyridine in Various Solvents

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-isopropoxy-6-(trifluoromethyl)pyridine, a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. Given the nascent stage of research into this specific molecule, this document emphasizes the foundational principles of solubility, predictive methodologies based on molecular structure, and robust experimental protocols for empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to advance their research and development efforts.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for several reasons:

-

Reaction Kinetics and Synthesis Optimization: The efficiency of a chemical reaction often depends on the ability of the reactants to be in the same phase. Selecting an appropriate solvent in which this compound is sufficiently soluble is crucial for optimizing reaction rates and yields.

-

Drug Discovery and Development: In the pharmaceutical industry, the aqueous solubility of a potential drug candidate is a critical determinant of its bioavailability and subsequent therapeutic efficacy. Poor solubility can be a major hurdle in the development of new medicines.[1]

-

Formulation and Product Development: For both pharmaceutical and agrochemical applications, the ability to formulate a stable and effective product relies heavily on the solubility of the active ingredient in a given vehicle or solvent system.

-

Purification and Analysis: Crystallization, a common purification technique, is governed by the differential solubility of a compound in a solvent at varying temperatures. Furthermore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be dissolved in a suitable mobile phase.

This guide will provide the theoretical and practical knowledge necessary to systematically approach the solubility determination of this compound.

Physicochemical Properties and Solubility Prediction

While extensive empirical data for this compound is not yet widely published, we can predict its solubility behavior by examining its molecular structure and comparing it to related compounds.

Molecular Structure:

Figure 1. Chemical Structure of this compound

The structure reveals several key features that influence its solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule.

-

Trifluoromethyl Group (-CF3): This is a strong electron-withdrawing group that increases the lipophilicity of the molecule. The high electronegativity of the fluorine atoms can also lead to dipole-dipole interactions.

-

Isopropoxy Group (-OCH(CH3)2): The ether linkage introduces some polarity and potential for hydrogen bond acceptance. However, the alkyl portion of this group contributes to the overall nonpolar character of the molecule.

Based on this structure, this compound can be classified as a moderately polar to nonpolar molecule with a significant lipophilic character.

Predicted Physicochemical Properties:

The following table summarizes the predicted and known physicochemical properties of this compound and related compounds. These values are useful for understanding its general behavior and for designing solubility experiments.

| Property | This compound (Predicted/Known) | 2-Hydroxy-6-(trifluoromethyl)pyridine (for comparison) | 2-Fluoro-6-(trifluoromethyl)pyridine (for comparison) | Reference |

| Molecular Formula | C₉H₁₀F₃NO | C₆H₄F₃NO | C₆H₃F₄N | |

| Molecular Weight | ~205.18 g/mol | 163.1 g/mol | 165.09 g/mol | [2][3] |

| Polarity | Moderately polar to nonpolar | Polar | Moderately polar | |

| Hydrogen Bond Donor | No | Yes | No | |

| Hydrogen Bond Acceptor | Yes (Nitrogen and Oxygen) | Yes (Nitrogen and Oxygen) | Yes (Nitrogen) | |

| Predicted LogP | High | 1.23 | 2.2 | [2][3] |

Solubility Prediction using Hansen Solubility Parameters (HSP):

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which decompose the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] A solute is more likely to dissolve in a solvent when their Hansen parameters are similar.

While the exact HSP for this compound are not available, we can predict its solubility in various solvents based on their known HSP values. It is expected that solvents with moderate polarity and some hydrogen bonding capability, as well as nonpolar solvents, will be effective.

Experimental Protocol for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This protocol outlines the steps to accurately measure the solubility of this compound in a range of solvents.

3.1. Materials and Equipment

-

Solute: this compound (of known purity)

-

Solvents: A range of analytical grade solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane)

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)[8][9]

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

3.2. Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Workflow for Shake-Flask Solubility Determination.

3.3. Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to several vials. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[6]

-

Phase Separation: Remove the vials from the shaker and allow them to stand at the same temperature to let the undissolved solid settle. Centrifuge the vials to further pellet the solid.[10]

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing these standards using a validated HPLC method.[11]

-

Analyze the filtered sample (after appropriate dilution) using the same HPLC method to determine its concentration.

-

-

Data Analysis: The concentration determined by HPLC is the solubility of the compound in that solvent at the specified temperature. Report the results in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Interpretation of Solubility Data

The solubility of this compound is expected to vary significantly across different solvents. The following diagram illustrates the expected relationship between solvent polarity and the solubility of this compound.

Predicted Solubility vs. Solvent Polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant lipophilic character imparted by the isopropoxy and trifluoromethyl groups, high solubility is expected in these solvents, driven by van der Waals forces.

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Good solubility is also anticipated in these solvents, which can engage in dipole-dipole interactions with the polar functionalities of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Moderate to good solubility is likely.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. While the pyridine nitrogen and ether oxygen can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the solute and its overall lipophilicity may limit its solubility compared to more polar compounds.

-

Aqueous Solvents (e.g., Water): Low solubility is predicted due to the dominant hydrophobic nature of the molecule.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the safety information for related compounds, such as 2-hydroxy-6-(trifluoromethyl)pyridine and 2-fluoro-6-(trifluoromethyl)pyridine, should be consulted to infer potential hazards.[2][3][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and solvents.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive roadmap for researchers and scientists to understand, predict, and experimentally determine the solubility of this compound. By combining theoretical knowledge of its physicochemical properties with a robust experimental protocol like the shake-flask method, a clear and accurate solubility profile can be established. This information is invaluable for the effective use of this compound in synthesis, drug discovery, and product formulation, ultimately accelerating the pace of scientific innovation.

References

- Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.

- Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. Advanced Drug Delivery Reviews, 148, 3-17.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- Avdeef, A. (2012).

- Jouyban, A. (2010).

-

HSP for Beginners. Hansen Solubility. Available at: [Link]

-

Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). National Institutes of Health. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

-

HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]

-

Hansen solubility parameter. Wikipedia. Available at: [Link]

-

Hansen solubility parameters. Stenutz. Available at: [Link]

-

Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

-

2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Huimeng Bio-tech. Available at: [Link]

-

2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. Available at: [Link]

-

2-Chloro-6-(trifluoromethyl)pyridine. PubChem. Available at: [Link]

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

- 3. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. helixchrom.com [helixchrom.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5 [sigmaaldrich.com]

Characterization of 2-Isopropoxy-6-(trifluoromethyl)pyridine: An In-depth Spectroscopic Guide

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-isopropoxy-6-(trifluoromethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's structural features through the lens of modern analytical techniques. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting high-quality spectroscopic data for this and structurally related compounds.

Introduction to this compound

This compound, with the molecular formula C9H10F3NO and a molecular weight of 205.177 g/mol , is a substituted pyridine derivative.[1][2] The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and agrochemicals, and the incorporation of a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The isopropoxy group further modifies its steric and electronic properties. Accurate structural elucidation and confirmation are paramount for any application, making a thorough understanding of its NMR and MS characteristics essential.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for the analysis of relatively volatile and thermally stable small molecules like this compound is gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS).

Methodology:

-

Sample Preparation: Dissolve a small quantity of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Gas Chromatography (GC) Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

Interpretation of the Mass Spectrum

The electron ionization process bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation.[4] The analysis of these fragments provides valuable structural information.

Expected Molecular Ion:

The molecular ion peak ([M]•+) is expected at an m/z of 205, corresponding to the molecular weight of the compound. The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.

Key Fragmentation Pathways:

The fragmentation of this compound is anticipated to be driven by the stability of the resulting ions and neutral losses.

-

Loss of an Isopropyl Group: A prominent fragmentation pathway would involve the cleavage of the C-O bond of the isopropoxy group, leading to the loss of a propyl radical (•C3H7) or propene (C3H6) via a rearrangement. The loss of a methyl group from the isopropyl moiety (loss of CH3) would result in a fragment at m/z 190.

-

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom in the pyridine ring is a common fragmentation pattern for such heterocycles.[5][6]

-

Loss of the Trifluoromethyl Group: The C-C bond between the pyridine ring and the trifluoromethyl group can cleave, leading to the loss of a •CF3 radical, which would result in a fragment at m/z 136.

-

Pyridine Ring Fission: The pyridine ring itself can undergo fragmentation, often leading to the loss of small neutral molecules like HCN.[5]

Predicted Mass Spectrum Data:

| m/z (Predicted) | Assignment |

| 205 | [M]•+ (Molecular Ion) |

| 190 | [M - CH3]•+ |

| 162 | [M - C3H7]•+ |

| 136 | [M - CF3]•+ |

Fragmentation Pathway Diagram:

Sources

- 1. This compound,(CAS# 1255574-41-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uni-saarland.de [uni-saarland.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Trifluoromethylpyridines: A Comprehensive Technical Guide for Researchers in Medicinal and Agrochemical Chemistry

Abstract: Trifluoromethylpyridines (TFMPs) have emerged as a cornerstone structural motif in modern drug discovery and agrochemical development. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly improve the efficacy and pharmacokinetic profiles of bioactive molecules.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of trifluoromethylpyridines. We will delve into the mechanistic principles governing their preparation and functionalization, explore their role in FDA-approved pharmaceuticals and leading agrochemicals, and provide detailed experimental protocols for key transformations. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage the power of the trifluoromethylpyridine core in their respective fields.

The Rising Prominence of Trifluoromethylpyridines: A Fusion of Unique Properties

The trifluoromethyl group (-CF3) and the pyridine ring are two of the most influential components in the design of modern bioactive molecules. Their combination in the form of trifluoromethylpyridines creates a synergistic effect, resulting in a scaffold with exceptional utility in both medicinal and agricultural chemistry.[4]

The Transformative Influence of the Trifluoromethyl Group